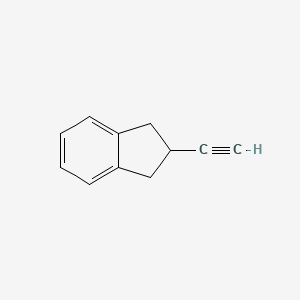

1H-Indene, 2-ethynyl-2,3-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

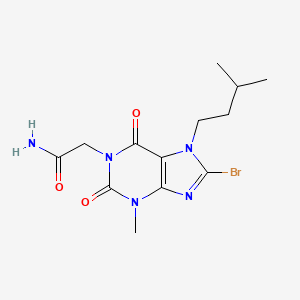

1H-Indene, 2-ethynyl-2,3-dihydro- (1H-Indene, 2-ethynyl-2,3-dihydro-) is a heterocyclic compound containing a five-membered ring with two carbon atoms and three hydrogen atoms. It is a colorless solid that is insoluble in water and is used in the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.

Scientific Research Applications

Synthesis and Catalysis

Electrophilic Cyclization

The synthesis of 3-iodo-1H-indene derivatives through iodonium-promoted carbocyclization of 2-substituted ethynylmalonates has been explored. This process is key for generating cyclized products that serve as valuable intermediates for further chemical transformations (Khan & Wirth, 2009).

Palladium-Catalyzed Synthesis

A method for the multicomponent synthesis of biologically significant indenes, which are trisubstituted at the 1, 2, and 3 positions using palladium(0) catalysis, has been described. This technique enables the preparation of unsymmetrically substituted 1H-indenes, showcasing the versatility of indene derivatives in organic synthesis (Tsukamoto, Ueno, & Kondo, 2007).

Materials Science

Organic Semiconductor Materials

1H-indenes have been utilized in the modular synthesis of carbon-bridged phenylenevinylene derivatives, such as dihydro-s-indacene and diindenoindacene. These compounds display properties advantageous for ambipolar organic semiconductor materials, demonstrating the potential of indene derivatives in electronic and optoelectronic applications (Zhu et al., 2009).

Mechanistic Insights and Advanced Studies

Cycloisomerization Mechanisms

Research has elucidated mechanisms behind the ruthenium-catalyzed cycloisomerization of (o-ethynyl)styrenes, leading to 2-alkenyl-1H-indene derivatives. This exploration of skeletal rearrangement and cyclization processes provides deep insights into the reactivity and transformation pathways of ethynyl-substituted indenes (Madhushaw et al., 2004).

Fluorescent Materials and Sensors

Aggregation-Induced Emission

The synthesis and aggregation-induced emission properties of tetraphenylethene-containing diynes have been studied, revealing high fluorescence quantum yields and potential applications in fluorescent chemosensors for explosive detection. This highlights the role of indene derivatives in developing novel materials for sensing and imaging applications (Hu et al., 2012).

properties

IUPAC Name |

2-ethynyl-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-7-10-5-3-4-6-11(10)8-9/h1,3-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPCNPKWGNPXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indene, 2-ethynyl-2,3-dihydro- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

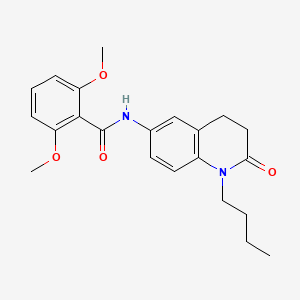

![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)

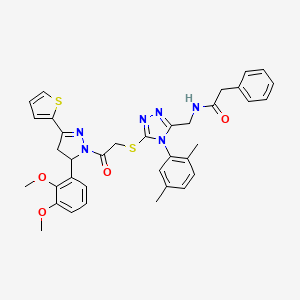

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2743205.png)

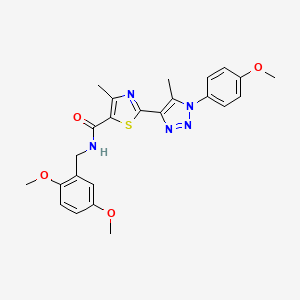

![2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743206.png)

![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2743209.png)

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2743210.png)

![Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2743214.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2743216.png)